molecular formula H3O2PS2 B101149 Dithiophosphoric acid CAS No. 15834-33-0

Dithiophosphoric acid

Cat. No.: B101149
CAS No.: 15834-33-0
M. Wt: 130.13 g/mol
InChI Key: NAGJZTKCGNOGPW-UHFFFAOYSA-N
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Description

Dithiophosphoric acid is a phosphorothioic acid that is the phosphoric acid having two of its oxygen atoms replaced by sulfur atoms. It is a conjugate acid of a dithiophosphate(2-).
Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

Scientific Research Applications

Synthesis of Organophosphorus Compounds

Dithiophosphoric acid is utilized for synthesizing various organophosphorus compounds. A study by Meisel and Donath (1983) discusses the reaction of this compound chloride pyrididium betaine with nucleophiles such as amines, alcohols, or thiols to produce disubstituted thiophosphoric acid derivatives (Meisel & Donath, 1983).

Antioxidant Mechanisms

This compound and its derivatives exhibit antioxidant actions in various substrates, predominantly through peroxide-decomposing and radical-trapping mechanisms. Al‐Malaika's (1990) research employs analytical techniques like 31P-NMR to explore the transformation products of this compound and its derivatives, shedding light on their antioxidant mechanisms (Al‐Malaika, 1990).

Optically Active this compound

Nizamov et al. (2014) prepared optically active this compound by reacting tetraphosphorus decasulfide with (1R)-endo-(+)-fenchyl alcohol. Their study also delves into the creation of dithiophosphate S-esters (Nizamov et al., 2014).

Thermochemistry

Sagadeev and Safina (2008) analyzed thermal effects of reactions involving dithiophosphoric acids, determining formation enthalpies for a series of dithiophosphates. Their study provides insights into the thermochemical characteristics of these compounds (Sagadeev & Safina, 2008).

Biologically Active Derivatives

Cherkasov et al. (2013) synthesized biologically active dithiophosphoric and dithiophosphonic acids and their derivatives. Their research focuses on the antimicrobial activity of these compounds, highlighting their potential in biological applications (Cherkasov et al., 2013).

Pollution Remediation

Jie, Wang, and Chen (2016) investigated the removal of dianiline this compound from wastewater through chelate precipitation. This study provides a potential method for addressing pollution associated with the use of this compound in industrial processes (Jie, Wang, & Chen, 2016).

Properties

CAS No.

15834-33-0

Molecular Formula

H3O2PS2

Molecular Weight

130.13 g/mol

IUPAC Name

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)

InChI Key

NAGJZTKCGNOGPW-UHFFFAOYSA-N

SMILES

OP(=S)(O)S

Canonical SMILES

[H+].[H+].[H+].[O-]P(=S)([O-])[S-]

15834-33-0

physical_description

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

Related CAS

19210-06-1 (zinc salt)

Synonyms

dithiophosphoric acid
phosphorodithioate
phosphorodithioic acid
phosphorodithioic acid, zinc salt
phosphorodithioic acid, zinc salt (2:1)
zinc dithiophosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithiophosphoric acid
Reactant of Route 2
Dithiophosphoric acid

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